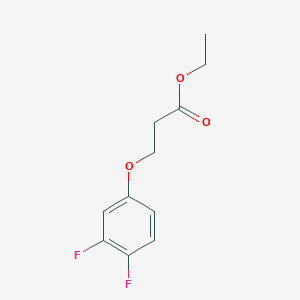

Ethyl 3-(3,4-difluoro-phenoxy)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(3,4-difluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H11F2O3 It is a derivative of phenoxypropanoate, characterized by the presence of two fluorine atoms on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-difluoro-phenoxy)propanoate typically involves the esterification of 3-(3,4-difluoro-phenoxy)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Starting Materials: 3-(3,4-difluoro-phenoxy)propanoic acid and ethanol.

Catalyst: Sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(3,4-difluoro-phenoxy)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-(3,4-difluoro-phenoxy)propanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Hydrolysis: 3-(3,4-difluoro-phenoxy)propanoic acid and ethanol.

Reduction: 3-(3,4-difluoro-phenoxy)propanol.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 3-(3,4-difluoro-phenoxy)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving esterases and other enzymes.

Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(3,4-difluoro-phenoxy)propanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the formation of 3-(3,4-difluoro-phenoxy)propanoic acid. This acid can then interact with various molecular targets, potentially affecting metabolic pathways and enzyme activities.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 3-phenoxypropanoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

Ethyl 3-(4-fluoro-phenoxy)propanoate: Contains only one fluorine atom, leading to variations in its chemical behavior.

Ethyl 3-(3,5-difluoro-phenoxy)propanoate: The position of the fluorine atoms is different, which can influence its reactivity and applications.

Uniqueness

Ethyl 3-(3,4-difluoro-phenoxy)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly affect its electronic properties, reactivity, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Actividad Biológica

Ethyl 3-(3,4-difluoro-phenoxy)propanoate is an organic compound notable for its unique structural characteristics, particularly the presence of a phenoxy moiety substituted with fluorine atoms. This compound has garnered attention in the fields of medicinal chemistry and agrochemistry due to its potential biological activities.

Structural Characteristics

The compound's structure includes:

- Ethyl ester group : Enhances solubility and bioavailability.

- Phenoxy moiety : Imparts specific biological interactions.

- Fluorine substitution at positions 3 and 4 : Increases lipophilicity and stability.

These features position this compound as a candidate for various therapeutic applications, particularly as a modulator of peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic regulation and inflammation management.

The biological activity of this compound is primarily linked to its interaction with PPARs. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Compounds with similar structures have shown promise in:

- Modulating PPAR activity.

- Reducing inflammation.

- Enhancing metabolic functions.

The introduction of fluorine atoms may enhance the compound's binding affinity to these receptors, potentially leading to improved therapeutic outcomes.

Binding Affinity Studies

Studies have indicated that this compound exhibits significant binding affinity to PPARs. Comparative studies with related compounds reveal that the specific fluorine substitution pattern may confer distinct biological properties. The following table summarizes the binding affinities of this compound and similar compounds:

| Compound Name | Binding Affinity (kcal/mol) | Unique Features |

|---|---|---|

| This compound | -68.82 | Strong interaction with PPARs |

| Ethyl 2-(2-fluorophenoxy)propanoate | -63.91 | Substituted with one fluorine atom |

| Ethyl 4-(trifluoromethylphenoxy)propanoate | -57.72 | Increased lipophilicity due to trifluoromethyl group |

This data suggests that the specific arrangement of fluorine atoms plays a critical role in enhancing the biological activity of the compound.

Case Studies

In vivo studies involving similar compounds have demonstrated promising results in models of metabolic disorders. For instance, compounds structurally related to this compound have been shown to:

- Reduce retinal vascular leakage in diabetic rat models.

- Exhibit low toxicity profiles while maintaining efficacy across various doses .

These findings underscore the potential for this compound in therapeutic applications targeting metabolic diseases.

Propiedades

IUPAC Name |

ethyl 3-(3,4-difluorophenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMZURJEFFCQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC(=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.